molecular formula C9H10ClIO B14030037 4-Chloro-1-iodo-2-isopropoxybenzene

4-Chloro-1-iodo-2-isopropoxybenzene

Cat. No.: B14030037
M. Wt: 296.53 g/mol
InChI Key: HEZPXFZPQCACOF-UHFFFAOYSA-N
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Description

4-Chloro-1-iodo-2-isopropoxybenzene is an organic compound with the molecular formula C9H10ClIO. It is a derivative of benzene, featuring chlorine, iodine, and isopropoxy substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-iodo-2-isopropoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the iodination of 4-chloro-2-isopropoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. These processes are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-iodo-2-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as iodine, bromine, and chlorine in the presence of catalysts like iron or aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine can yield 4-bromo-1-chloro-2-isopropoxybenzene .

Scientific Research Applications

4-Chloro-1-iodo-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-iodo-2-isopropoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms and the isopropoxy group influences its reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-iodo-2-isopropoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields .

Properties

Molecular Formula

C9H10ClIO

Molecular Weight

296.53 g/mol

IUPAC Name

4-chloro-1-iodo-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H10ClIO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3

InChI Key

HEZPXFZPQCACOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)I

Origin of Product

United States

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